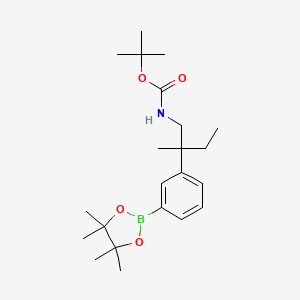
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane is an organic compound with a unique structure that includes an oxetane ring, a vinyl group, and an alkyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2-methyl-2-(prop-1-yn-1-yl)oxirane with a vinylating agent can yield the desired oxetane compound. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the production rate and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The vinyl and alkyne groups can participate in substitution reactions, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can modify its activity and properties. For instance, the alkyne group can undergo click chemistry reactions, enabling the compound to form stable covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound shares the alkyne group but differs in the presence of a benzene ring and methoxy group.
Prop-2-yn-1-yl 4-methylbenzenesulfonate: Similar in having an alkyne group, but it includes a sulfonate ester and a benzene ring.
Uniqueness
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane is unique due to its oxetane ring, which imparts distinct chemical reactivity and stability. The combination of vinyl and alkyne groups further enhances its versatility in various chemical transformations and applications.
Propriétés
Numéro CAS |
98888-58-5 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
4-ethenyl-2-methyl-2-prop-1-ynyloxetane |
InChI |
InChI=1S/C9H12O/c1-4-6-9(3)7-8(5-2)10-9/h5,8H,2,7H2,1,3H3 |
Clé InChI |
UOJHZPNKPGPOJN-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1(CC(O1)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
![2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)

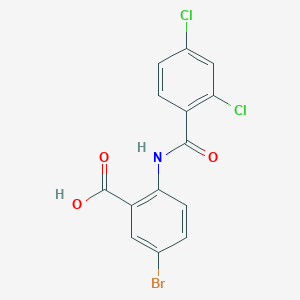
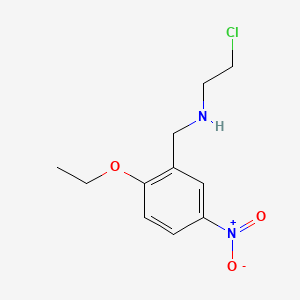
![2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B13949944.png)
![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
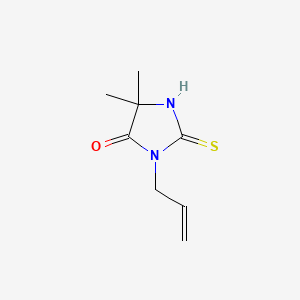
![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
![2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine](/img/structure/B13949982.png)
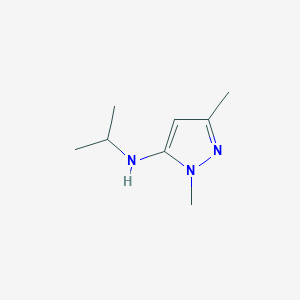
![(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13949998.png)
